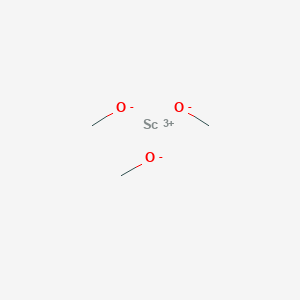
Scandium trimethoxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Scandium trimethoxide is a chemical compound composed of scandium and three methoxide groups. It is represented by the chemical formula Sc(OCH₃)₃. This compound is part of the broader class of metal alkoxides, which are known for their utility in various chemical processes, including catalysis and materials science.
準備方法
Synthetic Routes and Reaction Conditions: Scandium trimethoxide can be synthesized through the reaction of scandium chloride with sodium methoxide in an anhydrous methanol solution. The reaction typically proceeds as follows: [ \text{ScCl}_3 + 3 \text{NaOCH}_3 \rightarrow \text{Sc(OCH}_3\text{)}_3 + 3 \text{NaCl} ] This reaction requires an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the process.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and distillation to remove impurities.
化学反応の分析
Types of Reactions: Scandium trimethoxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form scandium oxide.
Hydrolysis: Reacts with water to form scandium hydroxide and methanol.
Substitution: Can participate in ligand exchange reactions with other alkoxides or ligands.
Common Reagents and Conditions:
Oxidation: Typically involves exposure to oxygen or air.
Hydrolysis: Involves reaction with water or moisture.
Substitution: Requires other alkoxides or ligands in an appropriate solvent.
Major Products Formed:
Oxidation: Scandium oxide (Sc₂O₃)
Hydrolysis: Scandium hydroxide (Sc(OH)₃) and methanol
Substitution: Various scandium alkoxides or complexes depending on the ligands used
科学的研究の応用
Scandium trimethoxide has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other scandium compounds and as a catalyst in organic reactions.
Materials Science: Employed in the preparation of thin films and coatings due to its ability to form stable metal-oxygen bonds.
Biology and Medicine: Investigated for potential use in biomedical applications, including drug delivery systems and imaging agents.
作用機序
The mechanism of action of scandium trimethoxide involves its ability to act as a Lewis acid, accepting electron pairs from donor molecules. This property makes it an effective catalyst in various chemical reactions, facilitating the formation of new bonds and the transformation of substrates. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates and reagents used.
類似化合物との比較
- Scandium chloride (ScCl₃)
- Scandium oxide (Sc₂O₃)
- Scandium nitrate (Sc(NO₃)₃)
Comparison:
- Scandium chloride: Unlike scandium trimethoxide, scandium chloride is more commonly used in aqueous solutions and has different solubility properties.
- Scandium oxide: Scandium oxide is a stable, high-melting-point compound used primarily in ceramics and glass, whereas this compound is more reactive and used in catalysis.
- Scandium nitrate: Scandium nitrate is highly soluble in water and used in different applications, such as in the preparation of scandium-containing solutions for analytical purposes .
This compound stands out due to its specific reactivity and utility in forming stable metal-oxygen bonds, making it a valuable compound in both research and industrial applications.
特性
CAS番号 |
90397-41-4 |
|---|---|
分子式 |
C3H9O3Sc |
分子量 |
138.06 g/mol |
IUPAC名 |
methanolate;scandium(3+) |
InChI |
InChI=1S/3CH3O.Sc/c3*1-2;/h3*1H3;/q3*-1;+3 |
InChIキー |
GAZQTPCOHATOHJ-UHFFFAOYSA-N |
正規SMILES |
C[O-].C[O-].C[O-].[Sc+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(4-Phenylpiperazin-1-yl)methyl]-2H-1,4-benzoxazine-2,3(4H)-dione](/img/structure/B14361334.png)
![4-Methyl-5,6-dihydro-4H-imidazo[1,2-d]tetrazole](/img/structure/B14361337.png)
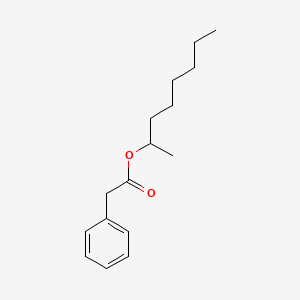
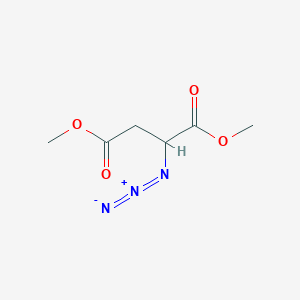

![N-tert-Butyl-N'-(2-methyl[3,4'-bipyridin]-6-yl)urea](/img/structure/B14361359.png)
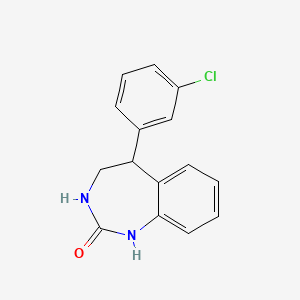
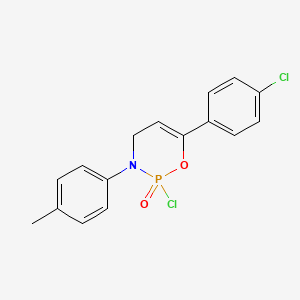
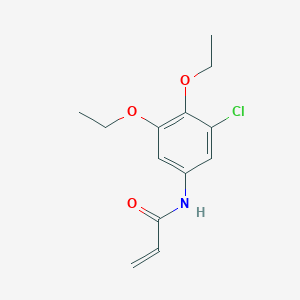
![7-Chlorotetrazolo[1,5-b]pyridazin-8-amine](/img/structure/B14361374.png)
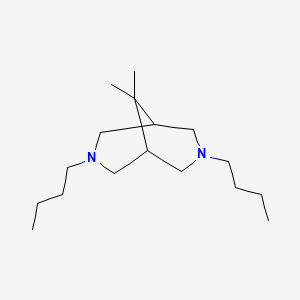

![1,3,5-Tris[(3-methylphenyl)methyl]-1,3,5-triazinane](/img/structure/B14361399.png)

